molecular formula C16H24ClNO3S B15107524 1-(3-Butoxy-4-chlorobenzenesulfonyl)-3-methylpiperidine

1-(3-Butoxy-4-chlorobenzenesulfonyl)-3-methylpiperidine

Cat. No.: B15107524
M. Wt: 345.9 g/mol
InChI Key: ZSKQHBZFHLRHGA-UHFFFAOYSA-N
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Description

1-(3-Butoxy-4-chlorobenzenesulfonyl)-3-methylpiperidine is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a butoxy group, a chlorobenzene sulfonyl group, and a methylpiperidine moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Butoxy-4-chlorobenzenesulfonyl)-3-methylpiperidine typically involves the reaction of 3-butoxy-4-chlorobenzenesulfonyl chloride with 3-methylpiperidine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent, such as dichloromethane, at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification, such as recrystallization or chromatography, to ensure the compound’s purity and quality.

Chemical Reactions Analysis

Types of Reactions

1-(3-Butoxy-4-chlorobenzenesulfonyl)-3-methylpiperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the butoxy or chlorobenzene groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3-Butoxy-4-chlorobenzenesulfonyl)-3-methylpiperidine has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of other complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-Butoxy-4-chlorobenzenesulfonyl)-3-methylpiperidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Butoxy-4-chlorobenzenesulfonyl)-4-(diphenylmethyl)piperazine
  • 1-(3-Butoxy-4-chlorobenzenesulfonyl)-3,5-dimethylpiperidine
  • 1-(3-Butoxy-4-chlorobenzenesulfonyl)-4-phenylpiperazine

Uniqueness

1-(3-Butoxy-4-chlorobenzenesulfonyl)-3-methylpiperidine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C16H24ClNO3S

Molecular Weight

345.9 g/mol

IUPAC Name

1-(3-butoxy-4-chlorophenyl)sulfonyl-3-methylpiperidine

InChI

InChI=1S/C16H24ClNO3S/c1-3-4-10-21-16-11-14(7-8-15(16)17)22(19,20)18-9-5-6-13(2)12-18/h7-8,11,13H,3-6,9-10,12H2,1-2H3

InChI Key

ZSKQHBZFHLRHGA-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=C(C=CC(=C1)S(=O)(=O)N2CCCC(C2)C)Cl

Origin of Product

United States

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